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Compound of Interest

Compound Name: Carbacyclin

Cat. No.: B107582

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of Carbacyclin and
prostacyclin (PGIl2), two potent vasoactive lipid compounds. The information presented herein
is curated from experimental data to facilitate objective evaluation for research and drug
development purposes.

At a Glance: Key Efficacy Parameters

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b107582?utm_src=pdf-interest
https://www.benchchem.com/product/b107582?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Parameter Carbacyclin

Prostacyclin (PGI2)

Key takeaway

Chemically stable
Chemical Stability analogue of

prostacyclin.

Highly unstable with a
half-life of
approximately 42
seconds in blood at

physiological pH.[1]

Carbacyclin's stability
offers a significant
advantage for
experimental and
potential therapeutic

applications.

Potent inhibitor,
though less potent
than prostacyclin.
Approximately 10-fold
less effective in
inhibiting tumor cell-
Anti-Platelet induced platelet

Aggregation aggregation.[2] In dog

and rabbit models, it is

0.1 times as active as
prostacyclin in
inhibiting ex vivo
platelet aggregation.

[1]

Extremely potent
inhibitor of platelet

aggregation.[3]

Prostacyclin is more
potent in acute
platelet inhibition,
while Carbacyclin
offers a longer

duration of action.[2]

Reduces systemic
arterial blood pressure
in various animal
models. At doses that
Vasodilation & produce equivalent
Hemodynamic Effects  platelet inhibition,
Carbacyclin and
prostacyclin induce
similar cardiovascular

changes in rabbits.

Potent vasodilator,
causing a dose-
dependent decrease
in peripheral and
pulmonary vascular
resistance, leading to
a drop in blood
pressure and an

increase in heart rate.

Both are effective

vasodilators.

Longer duration of
Duration of Action action compared to

prostacyclin.

Very short-acting due

to rapid hydrolysis.

Carbacyclin's
extended duration of
action is a key

differentiator.
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In-Depth Efficacy Data

Hemodynamic Effects

Intravenous infusion of prostacyclin in human subjects leads to a dose-dependent reduction in

vascular resistance and blood pressure, accompanied by a reflex increase in heart rate.

_ Change in _ Change in Change in
Prostacyclin Change in _
) Mean Blood Peripheral Pulmonary
Infusion Rate Heart Rate ) )
Pressure Resistance Resistance
) Moderate Moderate Significant Significant
2 ng/kg/min
Decrease Increase Decrease Decrease
) Dose-dependent  Dose-dependent  Dose-dependent  Dose-dependent
4 ng/kg/min
Decrease Increase Decrease Decrease
) Significant Significant Significant Significant
5 ng/kg/min
Decrease Increase Decrease Decrease
) Dose-dependent  Dose-dependent  Dose-dependent  Dose-dependent
6 ng/kg/min
Decrease Increase Decrease Decrease
) Fall from 107 to Rise from 77 to Fall from 1704 to  Fall from 80 to
8 ng/kg/min )
92 mm Hg 93 beats/min 1048 dynscm-5 45 dynscm-5
) Significant Significant Significant Significant
10 ng/kg/min
Decrease Increase Decrease Decrease

Data compiled from human studies.

While specific in vivo dose-response data for Carbacyclin on hemodynamic parameters is not

as extensively detailed in comparative studies, it is established that it reduces systemic arterial

blood pressure in dogs, rabbits, and rats. Notably, in rabbits, Carbacyclin and prostacyclin

elicit similar cardiovascular changes when administered at doses that result in equivalent

inhibition of platelet aggregation.

Anti-Platelet Aggregation
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Both Carbacyclin and prostacyclin are potent inhibitors of platelet aggregation, a key factor in
thrombosis.

Relative Potency .
Compound . Species Method
(vs. Prostacyclin)

Ex vivo platelet

Carbacyclin 0.1x Dog, Rabbit ]
aggregation

In vitro tumor cell-
) 0.1x (10-fold less )
Carbacyclin ) Rat induced platelet
effective) )
aggregation

Data from comparative studies.

Mechanism of Action: A Shared Signaling Pathway

Carbacyclin and prostacyclin exert their physiological effects through the same signaling
cascade. Both molecules are agonists of the prostacyclin receptor (IP receptor), a G-protein
coupled receptor (GPCR). Activation of the IP receptor stimulates adenylyl cyclase, which in
turn increases intracellular levels of cyclic adenosine monophosphate (CAMP). Elevated cAMP
levels lead to the activation of Protein Kinase A (PKA), which ultimately results in vasodilation

and the inhibition of platelet aggregation.
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Ligands

Prostacyclin Carbacyclin

bind to bind to

Anesthetize Animal

Prostacyclin (IP) Receptor

(GPCR) _
Surgically Expose
Carotid Artery

Activates

dctivates

y

Place Doppler Flow Probe

y

Administer Carbacyclin,
Prostacyclin, or Vehicle (V)

( Apply FeCls to Artery )

Adenylyl Cyclase

atalyzes conversion of

activates y
(Monitor Blood Flow)
Protein Kinase A (PKA)
leads to leads to (Measure Time to Occlusior)

Physiological Effects

Inhibition of
Platelet Aggregation

Vasodilation

End of Experiment
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Anesthetize Animal

Insert Arterial and
Venous Catheters

Set up ECG Monitoring

:

Record Baseline
Hemodynamic Data

'

Infuse Carbacyclin,
Prostacyclin, or Vehicle

'

Continuously Monitor
MAP and HR

(Analyze Dose-Response Effects)

End of Experiment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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